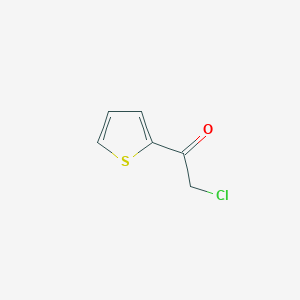

2-(Chloroacetyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOWLHQEABZKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374074 | |

| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29683-77-0 | |

| Record name | 2-Chloro-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(Chloroacetyl)thiophene, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its core physical and chemical properties, reactivity profile, synthesis protocols, and critical applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 29683-77-0) is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry.[1] Its structure, which combines an aromatic thiophene ring with a reactive α-chloro ketone side chain, makes it a versatile building block. The thiophene moiety is a well-recognized isostere of the benzene ring and is a core component in numerous pharmaceuticals due to its favorable metabolic profile and ability to engage in various biological interactions.[2] The chloroacetyl group serves as a potent electrophilic site, enabling facile derivatization through nucleophilic substitution reactions. This dual reactivity is strategically leveraged in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, C₆H₅ClOS.[4] Understanding these properties is essential for its proper handling, storage, and application in synthetic chemistry.

Physical Properties

The compound typically presents as an off-white to pale beige solid, a physical state consistent with its melting point of approximately 45°C.[5][6] Its solubility profile indicates slight solubility in chloroform and methanol, which is a key consideration for selecting appropriate reaction and purification solvents.[6]

| Property | Value | Source(s) |

| CAS Number | 29683-77-0 | [4][5] |

| Molecular Formula | C₆H₅ClOS | [4][7] |

| Molecular Weight | 160.62 g/mol | [4][7] |

| Appearance | Off-White to Pale Beige Solid | [5][6] |

| Melting Point | 45°C | [6][8] |

| Boiling Point | 111-113°C at 5 mmHg | [5][6] |

| Solubility | Slightly soluble in Chloroform, Methanol | [5][6] |

| InChI Key | KHOWLHQEABZKNA-UHFFFAOYSA-N | [7][9] |

Spectroscopic Data

| Spectroscopy | Expected Signals and Interpretation |

| ¹H NMR | Protons on the thiophene ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons (–CH₂Cl) adjacent to the carbonyl and chlorine would be a singlet, significantly downfield (δ ~4.5-5.0 ppm) due to the deshielding effects of both groups. |

| ¹³C NMR | The carbonyl carbon would be the most downfield signal (δ > 180 ppm). The carbons of the thiophene ring would appear in the aromatic region (δ ~125-145 ppm). The methylene carbon (–CH₂Cl) would be found around δ 45-50 ppm. |

| IR (Infrared) | A strong absorption band characteristic of the C=O stretch of the ketone would be prominent around 1660-1680 cm⁻¹. C-H stretching of the aromatic ring would be observed above 3000 cm⁻¹. The C-Cl stretch would appear in the fingerprint region, typically around 600-800 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak [M]⁺ would be observed at m/z 160, with a characteristic [M+2]⁺ peak at m/z 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Chemical Reactivity and Synthetic Profile

The reactivity of this compound is dominated by two key features: the electrophilic chloroacetyl group and the aromatic thiophene ring.

Reactivity of the Chloroacetyl Group

The primary site of reaction is the α-carbon bearing the chlorine atom. This carbon is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for Sɴ2 (nucleophilic substitution) reactions. A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, can readily displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This reaction is the cornerstone of its utility as a synthetic intermediate.

Causality Insight: The choice of solvent and base is critical in these reactions. Polar aprotic solvents like DMF or acetonitrile are often preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.

Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). However, the acetyl group at the 2-position is electron-withdrawing and deactivating, directing incoming electrophiles primarily to the 5-position.[10]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Synthesis and Manufacturing

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.[11] This reaction involves treating thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[11]

Causality Insight: Aluminum trichloride is an effective Lewis acid that coordinates with the chloroacetyl chloride, forming a highly electrophilic acylium ion (or a polarized complex). This powerful electrophile is then attacked by the electron-rich thiophene ring. The reaction is typically performed at low temperatures (e.g., 0°C) to control the exothermic reaction and minimize the formation of polymeric byproducts, which can be induced by strong Lewis acids.[12] Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively solubilizes the reactants.[11]

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is based on established procedures.[11]

-

Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene (1.0 eq) and dichloromethane (DCM).

-

Cooling: The reaction vessel is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum trichloride (AlCl₃, ~2.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

Reagent Addition: Chloroacetyl chloride (1.0 eq) is dissolved in DCM and added dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

-

Reaction: The mixture is stirred at 0-5°C for 2-3 hours after the addition is complete. Reaction progress is monitored by TLC or GC.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Workflow for Friedel-Crafts synthesis.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical industry. Its thiophene core is present in several blockbuster drugs. A primary application is in the synthesis of thienopyridine antiplatelet agents , such as Ticlopidine and Clopidogrel, which are crucial for preventing blood clots in patients with cardiovascular disease.[3]

For example, this compound can be converted into 2-thiopheneacetic acid via a Favorskii rearrangement reaction.[11] This derivative is a key precursor for these important drugs. The compound is also used in the synthesis of various other biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[2][13]

Safety, Handling, and Storage

6.1. Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Due to its reactive nature, it should be handled with appropriate care.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| Harmful if inhaled | H332 |

| May cause respiratory irritation | H335 |

Source:[6]

6.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

6.3. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[5][8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional reactivity. A thorough understanding of its physicochemical properties, reaction profile, and handling requirements is paramount for its safe and effective use. Its established role in the synthesis of critical medicines underscores its importance to the drug development community and ensures its continued relevance in the field of organic and medicinal chemistry.

References

-

This compound CAS#: 29683-77-0; ChemWhat Code: 16400. [Link]

-

How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business? [Link]

- CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google P

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

2-(2-CHLOROACETYL) THIOPHENE - ChemBK. [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google P

-

2-acetothienone - Organic Syntheses Procedure. [Link]

-

This compound (C6H5ClOS) - PubChemLite. [Link]

-

MSDS of 2-Chlorothiophene. [Link]

-

The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. [Link]

-

What is the stability of 2 - Acetylthiophene under different conditions? - Blog - HOPEMAX. [Link]

-

Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [Link]

-

Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry. [Link]

-

2-(Chloromethyl)thiophene | C5H5ClS | CID 69830 - PubChem. [Link]

-

(PDF) Synthesis of P005091 - ResearchGate. [Link]

Sources

- 1. This compound | 29683-77-0 [chemicalbook.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 29683-77-0 [m.chemicalbook.com]

- 6. This compound | 29683-77-0 [amp.chemicalbook.com]

- 7. This compound | CAS: 29683-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. chemwhat.com [chemwhat.com]

- 9. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Synthesis of 2-(Chloroacetyl)thiophene from thiophene and chloroacetyl chloride

An In-depth Technical Guide to the Synthesis of 2-(Chloroacetyl)thiophene

Introduction: The Strategic Importance of this compound

This compound is a pivotal intermediate in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and fine chemical industries. Its bifunctional nature, featuring a reactive chloromethyl ketone group and an aromatic thiophene ring, makes it an exceptionally versatile building block. The thiophene moiety is a well-established pharmacophore found in numerous drugs, while the chloroacetyl group provides a convenient handle for introducing diverse functionalities through nucleophilic substitution. This guide provides a comprehensive overview of its synthesis via the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, focusing on the mechanistic underpinnings, practical execution, and critical safety considerations for researchers and process development professionals.

Part 1: The Core Chemistry - Friedel-Crafts Acylation of Thiophene

The synthesis of this compound from thiophene and chloroacetyl chloride is a classic example of the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1][2] Thiophene is an electron-rich heterocycle that is significantly more reactive than benzene, making it highly susceptible to electrophilic attack. This heightened reactivity, however, also presents challenges, such as the potential for polymerization if reaction conditions are not carefully controlled.[3]

The Reaction Mechanism

The reaction proceeds through a well-established three-step mechanism, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

-

Generation of the Electrophile: The Lewis acid catalyst activates the chloroacetyl chloride by coordinating to the carbonyl oxygen, which polarizes the carbon-chlorine bond. This complex then rearranges to form a highly reactive acylium ion intermediate.

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack preferentially occurs at the C2 (alpha) position due to the superior ability of the adjacent sulfur atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through resonance.

-

Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the C2 position of the sigma complex, collapsing the intermediate and restoring the aromaticity of the thiophene ring to yield the final product, this compound. The catalyst is regenerated in this step.

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for 2-Acetylthiophene Synthesis

This guide provides a comprehensive examination of the Friedel-Crafts acylation of thiophene, a cornerstone reaction for the synthesis of 2-acetylthiophene, a key intermediate in the pharmaceutical and fine chemical industries.[1] We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, explore the critical role of catalysts, and present detailed experimental protocols, offering insights honed from extensive field application.

Core Principles: The Friedel-Crafts Acylation of Thiophene

The synthesis of 2-acetylthiophene via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction. Thiophene, an electron-rich aromatic heterocycle, readily engages with electrophiles due to the ability of the sulfur atom's lone pair of electrons to stabilize the reaction intermediate.[2][3] The overall transformation involves the introduction of an acetyl group onto the thiophene ring, predominantly at the 2-position.

The Reaction Mechanism: A Stepwise Analysis

The generally accepted mechanism proceeds through two principal stages: the formation of a potent electrophile, the acylium ion, and its subsequent attack by the nucleophilic thiophene ring.[4]

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of an acylating agent, typically acetic anhydride or acetyl chloride, by a catalyst.[5] In the context of using a Lewis acid catalyst like aluminum chloride (AlCl₃), the catalyst coordinates to the acylating agent, facilitating the departure of the leaving group and forming a resonance-stabilized acylium ion (CH₃CO⁺).[4] When using a Brønsted acid such as phosphoric acid (H₃PO₄), the acid protonates the acylating agent, which then eliminates a leaving group to generate the acylium ion.[6][7]

Step 2: Electrophilic Attack and Formation of the σ-Complex

The electron-rich π-system of the thiophene ring attacks the highly electrophilic acylium ion.[2] This results in the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[3]

Step 3: Deprotonation and Restoration of Aromaticity

A weak base, such as the counter-ion from the catalyst (e.g., AlCl₄⁻) or another molecule of the acylating agent, abstracts a proton from the carbon atom bearing the newly attached acetyl group.[3][8] This step restores the aromaticity of the thiophene ring, yielding the final product, 2-acetylthiophene.[9]

Caption: Rationale for the regioselective acylation of thiophene at the C2 position.

Catalyst Selection: A Critical Determinant of Success

The choice of catalyst is paramount in Friedel-Crafts acylation, influencing reaction efficiency, selectivity, and environmental impact. [1]While traditional Lewis acids like aluminum chloride are effective, they often need to be used in stoichiometric amounts and generate significant hazardous waste. [1][5]Consequently, modern synthetic approaches favor more sustainable alternatives.

| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |

| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][10] |

| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][11] |

| Phosphoric Acid (85%) | Acetic Anhydride | - | 94 | 70-80°C, 2-5h | [12][13] |

| SnO₂ Nanosheets | Acetic Anhydride | - | Quantitative | Solvent-free | [1][14] |

| Ethylaluminum dichloride (EtAlCl₂) | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [1][15] |

| Iodine | Acetic Anhydride | - | - | Mild conditions | [16] |

Field Insights:

-

Solid Acid Catalysts (e.g., Hβ Zeolite): These materials offer significant advantages in terms of reusability and reduced environmental impact. [10]Their shape-selective properties can also enhance product selectivity.

-

Phosphoric Acid: This Brønsted acid is a cost-effective and efficient catalyst for this transformation, often providing high yields of 2-acetylthiophene. [12][17]Its role extends beyond catalysis, as it also acts as a dehydrating agent, which can be beneficial when using acetic anhydride. [7]* Milder Lewis Acids (e.g., ZnCl₂, SnCl₄): For sensitive substrates, milder Lewis acids can mitigate side reactions and decomposition that are sometimes observed with stronger catalysts like AlCl₃. [5][18]

Experimental Protocols: A Guide to Practical Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-acetylthiophene, reflecting both traditional and more modern, sustainable approaches.

Protocol 1: Phosphoric Acid Catalyzed Acylation

This method is a robust and widely used procedure for the laboratory-scale synthesis of 2-acetylthiophene.

Materials:

-

Thiophene (2 moles, 168 g)

-

Acetic anhydride (1 mole, 107 g, 95%)

-

Phosphoric acid (85%, 10 g, 6 mL)

-

Water

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Cold water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine thiophene and acetic anhydride in the three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser. [17]2. Heat the mixture to 70–75°C. [17]3. Remove the heat source and add 85% phosphoric acid with stirring. [17]4. An exothermic reaction will occur; control the temperature by immersing the flask in a cold water bath. [17]5. Once the initial exotherm subsides, resume heating and reflux the mixture for a total of 2 hours. [17]6. Cool the reaction mixture and wash successively with 250 mL of water and two 100 mL portions of 5% sodium carbonate solution. [17]7. Dry the organic layer over anhydrous sodium sulfate. [17]8. Distill the orange-red liquid at atmospheric pressure to remove unreacted thiophene (b.p. 83–84°C). [17]9. Distill the residue under reduced pressure to collect 2-acetylthiophene (b.p. 89–90°C/10 mm). The expected yield is 74–79%. [17]

Protocol 2: Green Synthesis Using Hβ Zeolite

This protocol exemplifies a more environmentally benign approach using a reusable solid acid catalyst.

Materials:

-

Thiophene (0.1 mol, 8.4 g)

-

Acetic anhydride (0.3 mol, 30.6 g)

-

Hβ zeolite catalyst (1.17 g)

-

Dichloromethane (for extraction, if necessary)

-

Saturated aqueous solution of NH₄Cl

-

Anhydrous Na₂SO₄

Equipment:

-

50 mL round-bottom flask

-

Condenser

-

Thermometer

-

Magnetic stirrer

-

Water bath

-

Filtration apparatus

-

Rotary evaporator

-

Gas chromatograph (for monitoring)

Procedure:

-

In a 50 mL round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, combine thiophene and acetic anhydride. [10][19]2. Add the fresh Hβ zeolite catalyst to the reaction mixture. [10][19]3. Heat the mixture in a water bath to 60°C and stir for 2 hours. [10][19]4. Monitor the reaction progress by gas chromatography (GC). [10][19]5. Upon completion, cool the mixture and recover the solid catalyst by filtration. The catalyst can be regenerated for reuse. [1]6. The liquid mixture containing the product can be purified by distillation or column chromatography. [19]

Conclusion and Future Perspectives

The Friedel-Crafts acylation of thiophene remains a highly reliable and efficient method for the synthesis of 2-acetylthiophene. While traditional methods employing strong Lewis acids are well-established, the field is increasingly moving towards the adoption of greener, more sustainable catalytic systems. Solid acid catalysts, in particular, offer a promising avenue for environmentally responsible production on an industrial scale. Further research into novel catalytic materials and reaction conditions will undoubtedly continue to refine this important transformation, enabling the development of even more efficient and selective synthetic routes to valuable thiophene derivatives.

References

-

Explain electrophilic substitution reaction in thiophene. (2023, December 27). Brainly.in. Retrieved from [Link]

-

Electrophilic substitution of thiophene. (2020, April 7). YouTube. Retrieved from [Link]

-

Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position. (n.d.). Gauth. Retrieved from [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163–165. Retrieved from [Link]

- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). Trade Science Inc. Journals. Retrieved from [Link]

-

Method for preparing 2-acetylthiophene. (n.d.). Patsnap Eureka. Retrieved from [Link]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange. Retrieved from [Link]

-

Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (n.d.). ResearchGate. Retrieved from [Link]

-

2-acetothienone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Can any other common reagent other than than H3PO4 cause this conversion? (2017, May 13). Chemistry Stack Exchange. Retrieved from [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022, September 14). PubMed Central. Retrieved from [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2. (n.d.). TSI Journals. Retrieved from [Link]

- A kind of preparation method of 2 acetyl thiophene. (n.d.). Google Patents.

-

Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]

- Synthesis method of 2-thiophene acetylchloride. (n.d.). Google Patents.

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020, January 27). RSC Publishing. Retrieved from [Link]

-

Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Retrieved from [Link]

-

Solved 12. Based on the experiment, Friedel-Crafts Acylation. (2022, December 16). Chegg.com. Retrieved from [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Friedel–Crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. (2024, September 2). Synthetic Communications - Taylor & Francis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainly.in [brainly.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 6. Microscale Friedel-Crafts Acylation of Ferrocene: Acetylferrocene | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. asianpubs.org [asianpubs.org]

- 16. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 2-(Chloroacetyl)thiophene for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-(chloroacetyl)thiophene, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also expert interpretation and insights into the structural elucidation of this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₅ClOS, is a versatile synthetic intermediate.[1][2][3] Its structure, featuring a reactive chloroacetyl group attached to a thiophene ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development pipeline. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a detailed electronic and vibrational portrait of the molecule.

Molecular Structure and Spectroscopic Highlights

The structural features of this compound, namely the aromatic thiophene ring, the carbonyl group, and the aliphatic chloromethyl group, give rise to a unique spectroscopic fingerprint. Understanding the interplay of these functional groups is key to interpreting its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy provides invaluable information about the carbon-hydrogen framework of a molecule. Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the known spectra of closely related compounds such as 2-acetylthiophene and 2-chlorothiophene, and established principles of NMR spectroscopy.[4][5][6]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the methylene protons of the chloroacetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.85 - 7.95 | Doublet of doublets | J = 5.0, 1.2 |

| H-3 | 7.75 - 7.85 | Doublet of doublets | J = 3.8, 1.2 |

| H-4 | 7.15 - 7.25 | Doublet of doublets | J = 5.0, 3.8 |

| -CH₂Cl | 4.60 - 4.70 | Singlet | - |

Interpretation of the Predicted ¹H NMR Spectrum:

The protons on the thiophene ring (H-3, H-4, and H-5) are expected to appear in the aromatic region of the spectrum. The electron-withdrawing nature of the chloroacetyl group at the C-2 position will deshield the adjacent protons, causing them to resonate at a lower field. Specifically, H-5 is predicted to be the most deshielded due to its proximity to the carbonyl group. The characteristic coupling constants between the thiophene protons (J₃₄, J₄₅, and J₃₅) will result in complex splitting patterns, appearing as doublets of doublets. The methylene protons of the chloromethyl group are significantly deshielded by the adjacent carbonyl and chlorine atoms, and are expected to appear as a sharp singlet further downfield than typical alkyl protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C-2 | 140 - 150 |

| C-5 | 134 - 138 |

| C-3 | 132 - 136 |

| C-4 | 128 - 132 |

| -CH₂Cl | 45 - 50 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The carbonyl carbon is expected to have the largest chemical shift, appearing significantly downfield due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the thiophene ring will resonate in the aromatic region, with C-2 (the carbon attached to the chloroacetyl group) being the most deshielded. The chloromethyl carbon will appear in the aliphatic region, with its chemical shift influenced by the electronegative chlorine atom.

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Thiophene) |

| 1660 - 1680 | C=O stretching | Ketone |

| 1500 - 1400 | C=C stretching | Aromatic (Thiophene) |

| 1400 - 1450 | CH₂ scissoring | Methylene |

| 1200 - 1000 | C-H in-plane bending | Aromatic (Thiophene) |

| 800 - 600 | C-Cl stretching | Alkyl halide |

| 900 - 700 | C-H out-of-plane bending | Aromatic (Thiophene) |

| 710 - 687 | C-S stretching | Thiophene |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a strong absorption band in the region of 1660-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The aromatic C-H stretching vibrations of the thiophene ring are expected to appear as weaker bands above 3000 cm⁻¹. The presence of the thiophene ring will also give rise to characteristic C=C stretching and C-H bending vibrations in the fingerprint region.[7][8] The C-Cl stretching vibration of the chloromethyl group is expected to be observed in the lower frequency region of the spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Mass Spectrometry Data

Predicted Fragmentation Pattern

Under electron ionization (EI), this compound is expected to undergo fragmentation through several key pathways.

Caption: Predicted key fragmentation pathways of this compound.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160, with a characteristic M+2 peak at m/z 162 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. The base peak is likely to be the thienoyl cation at m/z 111, formed by the loss of the chloromethyl radical (•CH₂Cl). Further fragmentation of the thienoyl cation by the loss of a neutral carbon monoxide molecule would result in the formation of the thiophenyl cation at m/z 83.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum trichloride.[10]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Conclusion

The spectroscopic data of this compound provides a detailed and unambiguous confirmation of its chemical structure. The combination of NMR, IR, and MS techniques allows for the complete assignment of all protons and carbons, the identification of key functional groups, and the confirmation of its molecular weight and elemental composition. This comprehensive guide serves as a valuable resource for scientists working with this important synthetic intermediate, ensuring the integrity of their research and the quality of their downstream applications.

References

-

2-Acetyl-5-chlorothiophene. NIST WebBook. [Link]

-

This compound (C6H5ClOS). PubChemLite. [Link]

-

2-Acetyl-5-(4-chlorophenyl)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound. PubChem. [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. [Link]

-

Thiophene, 2-chloro-. NIST WebBook. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

-

2-Chlorothiophene. PubChem. [Link]

- Synthetic method of 2-thiopheneacetic acid.

-

Thiophene, 2-chloro-. NIST WebBook. [Link]

-

Synthesis of P005091. ResearchGate. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

2-Acetyl-4-chlorothiophene. PubChem. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

2-Chloro-thieno(2,3-B)thiophene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2-(Chloromethyl)thiophene. PubChem. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C6H5ClOS | CID 2757925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 29683-77-0 [m.chemicalbook.com]

- 4. 2-Chlorothiophene(96-43-5) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Acetylthiophene(88-15-3) 1H NMR spectrum [chemicalbook.com]

- 6. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]

- 10. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

2-(Chloroacetyl)thiophene CAS number and molecular structure

An In-Depth Technical Guide to 2-(Chloroacetyl)thiophene

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis and pharmaceutical development. We will delve into its fundamental physicochemical properties, established synthesis protocols, and critical applications, with a particular focus on its role as a precursor to complex bioactive molecules. This document is intended for researchers, chemists, and professionals in the drug development sector, offering field-proven insights into the handling, synthesis, and strategic utilization of this versatile thiophene derivative.

Introduction to this compound

This compound is a heterocyclic ketone that has garnered significant attention in the scientific community. Its structure, which combines the aromatic thiophene ring with a reactive chloroacetyl group, makes it an exceptionally useful building block for introducing the thienyl moiety into more complex molecular architectures.

Significance in Organic Synthesis and Drug Development

The thiophene ring is a well-recognized structural motif present in numerous pharmaceuticals and biologically active compounds.[1] Its inclusion in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. This compound serves as a readily available starting material for the synthesis of a wide array of thiophene-containing compounds. Its utility is primarily derived from the two reactive sites: the electrophilic carbon of the chloroacetyl group, which is susceptible to nucleophilic attack, and the thiophene ring itself, which can undergo further substitution reactions. This dual reactivity allows for diverse synthetic transformations, making it a valuable intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including antiplatelet and antifungal agents.[2][3][4]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's properties are foundational to its effective use in a laboratory setting.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 29683-77-0 | [5][6] |

| Molecular Formula | C₆H₅ClOS | [6][7][8] |

| Molecular Weight | 160.62 g/mol | [6][7][8] |

| IUPAC Name | 2-chloro-1-(thiophen-2-yl)ethan-1-one | [9][10] |

| Synonyms | Chloromethyl 2-thienyl ketone, 2-Chloro-1-(2-thienyl)ethanone | [9][11] |

| InChI Key | KHOWLHQEABZKNA-UHFFFAOYSA-N | [8][10] |

Molecular Structure

The structure consists of a thiophene ring substituted at the 2-position with a chloroacetyl group (-C(O)CH₂Cl).

(Image generated for illustrative purposes)

Physical and Chemical Properties

Key physical and chemical properties are crucial for planning reactions, purification, and storage.

| Property | Value | Source |

| Appearance | Off-White to Pale Beige Solid | [5][11] |

| Melting Point | 45°C | [9][11] |

| Boiling Point | 111-113°C at 5 mmHg | [5][11] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5][11] |

| Storage Temperature | -20°C Freezer, Under Inert Atmosphere | [5][9] |

Synthesis of this compound

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene.

Primary Synthetic Route: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution reaction involves reacting thiophene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[12] The reaction is highly regioselective, with the acylation occurring almost exclusively at the C2 (or C5) position of the thiophene ring.

Mechanistic Insights

The choice of a potent Lewis acid like AlCl₃ is critical as it coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion. The thiophene ring, being an electron-rich aromatic system, then acts as a nucleophile. The attack preferentially occurs at the C2 position because the resulting cationic intermediate (the sigma complex) is more stabilized by resonance. The intermediate from C2 attack can be described by three resonance structures, effectively delocalizing the positive charge, whereas attack at the C3 position yields an intermediate with only two resonance forms. This greater stabilization lowers the activation energy for the C2 pathway, leading to high regioselectivity.

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is adapted from established synthetic methods.[12]

-

Reaction Setup : To a reaction vessel equipped with a stirrer and cooling bath, add thiophene, chloroacetyl chloride, and an appropriate solvent such as dichloromethane.

-

Cooling : Cool the mixture to 0°C with constant stirring.

-

Catalyst Addition : Slowly add anhydrous aluminum trichloride in portions, ensuring the temperature is maintained below 10°C to control the exothermic reaction.

-

Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature (approx. 25°C) and stir for 2-3 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Quenching : Carefully and slowly pour the reaction mixture into a cold aqueous solution of hydrochloric acid (e.g., 1M HCl in ice water) to decompose the aluminum chloride complex and quench the reaction.

-

Extraction : Separate the organic layer. Extract the aqueous layer with dichloromethane to recover any remaining product.

-

Washing & Drying : Combine the organic layers and wash with water. Dry the organic phase over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for this compound synthesis.

Applications in Research and Drug Development

The primary value of this compound lies in its function as a versatile synthetic intermediate.

Role as a Key Intermediate

The chloroacetyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile attachment of various functional groups (e.g., amines, thiols, alcohols) to the thiophene core, creating a library of derivatives for screening in drug discovery programs. Furthermore, the ketone can be a handle for further transformations like reductions, condensations, or rearrangements. For example, this compound can undergo a Favorskii rearrangement under basic conditions to produce 2-thiopheneacetic acid, another crucial intermediate in the synthesis of antibiotics and cardiovascular drugs.[12]

Application in Bioactive Molecule Synthesis

Thiophene derivatives are integral to many pharmaceuticals. For instance, the related compound 2-(chloromethyl)thiophene is a precursor for the thienopyridine class of antiplatelet drugs, which includes Clopidogrel and Ticlopidine.[13] this compound serves a similar and often interchangeable role in building the core structure of these and other bioactive molecules, demonstrating its importance in medicinal chemistry.

Application Workflow Diagram

Caption: Synthetic utility of this compound as a chemical intermediate.

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this compound due to its hazardous nature.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:[11]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H332 : Harmful if inhaled.

-

H335 : May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment : Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][14]

Storage Recommendations

-

Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[15]

-

Temperature : For long-term stability, storage at -20°C in a freezer under an inert atmosphere is recommended.[5][9]

-

Incompatibilities : Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its straightforward synthesis via Friedel-Crafts acylation and the versatile reactivity of its chloroacetyl group provide a reliable pathway to a vast range of complex thiophene-containing molecules. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the research and development of novel pharmaceuticals and fine chemicals.

References

-

ChemWhat. This compound CAS#: 29683-77-0. [Link]

-

Entrepreneurs India. How to Start a 2-Acetyl-4-chlorothiophene Manufacturing Business?. [Link]

-

Synlett. Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. [Link]

-

PubChemLite. This compound (C6H5ClOS). [Link]

-

Trade Science Inc. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

- Google Patents. CN111205266A - Synthetic method of 2-thiopheneacetic acid.

-

ACS Publications. Friedel—Crafts Acylation of Thiophene with Mixed Acetic Anhydrides. [Link]

- Google Patents.

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

-

ChemBK. 2-(2-CHLOROACETYL) THIOPHENE. [Link]

- Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

PubChem. 2-(Chloromethyl)thiophene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chlorothiophene in Pharmaceutical Synthesis and Research. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. niir.org [niir.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 29683-77-0 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 29683-77-0 [chemicalbook.com]

- 8. This compound | CAS: 29683-77-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. chemwhat.com [chemwhat.com]

- 10. PubChemLite - this compound (C6H5ClOS) [pubchemlite.lcsb.uni.lu]

- 11. This compound | 29683-77-0 [amp.chemicalbook.com]

- 12. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Harnessing the Reactivity and Versatility of 2-(Chloroacetyl)thiophene Derivatives for Novel Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, containing a sulfur atom, imparts unique physicochemical properties to molecules, such as enhanced membrane permeability and improved drug-receptor interactions, which can augment therapeutic efficacy.[1] Among the vast library of thiophene-based compounds, derivatives of 2-(chloroacetyl)thiophene represent a particularly promising class of synthetic intermediates. The inherent reactivity of the chloroacetyl group serves as a versatile chemical handle, enabling facile structural modifications and the generation of diverse compound libraries for biological screening.[2][3]

This guide delves into the significant biological potential of this compound derivatives, synthesizing technical data and field-proven insights. We will explore their synthesis, multifaceted biological activities—including antimicrobial, anticancer, anti-inflammatory, and antiviral properties—and the critical structure-activity relationships that govern their therapeutic potential.

Core Synthesis Strategy: Leveraging the Chloroacetyl Moiety

The primary value of this compound as a starting material lies in the electrophilic nature of the carbon atom adjacent to the chlorine, which is activated by the neighboring carbonyl group. This makes it highly susceptible to nucleophilic substitution, providing a straightforward and efficient pathway to a wide array of derivatives.

Generalized Synthetic Workflow

The most common synthetic route involves the reaction of this compound with various nucleophiles, such as amines, thiols, or alcohols. This reaction typically proceeds via an SN2 mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

Caption: General synthetic scheme for this compound derivatives.

Exemplary Experimental Protocol: Synthesis of a Thiophene-2-Carboxamide Derivative

This protocol describes a typical procedure for synthesizing a thiophene derivative via nucleophilic substitution, a foundational method for creating libraries of these compounds.[4][5]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as acetone or dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Nucleophile: Add the desired amine-containing nucleophile (1.1 equivalents) to the solution.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 equivalents), to the mixture. The base acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C). Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water. The crude product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with water, and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A Spectrum of Biological Activities

The structural diversity achievable from the this compound scaffold has led to the discovery of derivatives with potent activities across several therapeutic areas.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens presents a critical global health challenge. Thiophene derivatives have emerged as a promising frontier in the search for new antimicrobial agents.

-

Antibacterial Action: Numerous studies have demonstrated that derivatives of thiophene exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][6][7] The mechanism for some derivatives involves increasing the permeability of the bacterial membrane, leading to cell death.[8]

-

Antifungal Potential: Thiophene derivatives have shown considerable efficacy against fungal pathogens, including fluconazole-resistant Candida species.[9][10] Some compounds act synergistically with existing antifungal drugs like fluconazole, potentially by inhibiting enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]

| Derivative Class | Target Organism | Activity (MIC) |

| Thiophene-2-Carboxamides | S. aureus, B. subtilis | 40.0 - 86.9% inhibition |

| Tetrahydrobenzo[b]thiophenes | S. aureus, E. coli | 0.81 µM/ml |

| Tetrahydrobenzo[b]thiophenes | C. albicans, A. niger | 0.91 µM/ml |

| 2-Aminothiophene Derivative (2AT) | Fluconazole-resistant Candida spp. | 100 - 200 µg/mL |

MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[4][6][7][10]

Anticancer Activity

The search for more effective and less toxic cancer therapies is a primary focus of drug discovery.[11] Derivatives built upon the this compound scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][12]

-

Mechanisms of Action: The anticancer effects of these compounds are often multifactorial and include:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death, a key mechanism for eliminating cancerous cells.[10][11][13] This can be mediated through the activation of caspases and the release of cytochrome c.[14]

-

Enzyme Inhibition: Certain derivatives function as potent inhibitors of key signaling proteins involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, which are crucial for angiogenesis and cell survival.[13]

-

Tubulin Polymerization Inhibition: Some compounds interfere with the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and death.[3][11]

-

Signaling Pathway Modulation: Derivatives have been shown to interfere with critical cellular signaling pathways, such as the p53 tumor suppressor pathway.[12][15]

-

Caption: Inhibition of the VEGFR-2/AKT pathway by thiophene derivatives.

| Derivative Class | Cancer Cell Line | Activity (IC₅₀) |

| Chlorothiophene Chalcones | WiDr (Colorectal) | 0.45 µg/mL |

| Benzothiazole Derivatives | HepG-2 (Hepatocellular) | 0.7 - 1.0 µM |

| Fused Thiophenes | HepG2 (Liver) | Moderate to High |

| Benzo[b]thiophene Derivatives | K562 (Leukemia) | Potent Antiproliferative |

IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[3][13][15][16]

Anti-inflammatory Activity

Chronic inflammatory diseases are a major therapeutic challenge, and many current non-steroidal anti-inflammatory drugs (NSAIDs) have significant side effects.[17][18] Thiophene-based compounds are known for their anti-inflammatory properties, with some, like Tinoridine and Tiaprofenic acid, being commercially available drugs.[19][20]

-

Mechanism of Action: The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade:

-

Cyclooxygenase (COX): Inhibition of COX-1 and COX-2 enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[19]

-

Lipoxygenase (LOX): Inhibition of LOX enzymes prevents the production of leukotrienes, which are involved in various inflammatory processes.[1][19]

-

Antiviral Activity

The thiophene scaffold has also proven to be a valuable starting point for the development of novel antiviral agents.

-

Mechanism of Action: A key strategy has been the development of viral entry inhibitors. For example, certain thiophene derivatives have shown potent activity against the Ebola virus by disrupting the crucial interaction between the viral glycoprotein (EBOV-GP) and the host cell receptor Niemann-Pick C1 (NPC1), effectively blocking the virus from entering the cell.[21][22] Other derivatives have been investigated as inhibitors of neuraminidase, an enzyme essential for the replication of the influenza virus.[23]

| Derivative | Virus | Activity (EC₅₀) | Selectivity Index (SI) |

| Thiophene Derivative 53 | Ebola Virus (EBOV) | Micromolar Range | High |

| Thiophene Derivative 57 | Ebola Virus (EBOV) | Micromolar Range | High |

| Thiophene Derivative 4b | Influenza (H5N1) | 1.59 µM (Antiviral) | N/A |

EC₅₀: Half-maximal effective concentration. SI: Selectivity Index (CC₅₀/EC₅₀). Data compiled from sources.[22][23]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding how specific structural features influence biological activity is crucial for optimizing lead compounds. For this compound derivatives, several key SAR trends have been identified.

-

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly impact activity. For example, in a series of nitrothiophenes, the presence of an additional nitro group at the 3-position and a chloro or bromo group at the 2-position was predicted to yield the highest antibacterial activity.[24]

-

Derivatization of the Acetyl Group: The functional group introduced by displacing the chlorine atom is a primary determinant of the compound's biological target and potency. The incorporation of moieties like piperazine or specific amides can enhance interactions with enzyme active sites or cellular receptors.[5][18]

-

Electronic and Physicochemical Properties: Properties such as the highest occupied molecular orbital (HOMO) energies and the total atomic charges have shown a reasonable correlation with antibacterial activity, whereas properties like dipole moments have not.[24] The aromaticity and hydrophobicity conferred by the thiophene ring are thought to enhance membrane permeability, augmenting efficacy.[1]

Caption: Key factors influencing the biological activity of derivatives.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and potent class of compounds with a broad spectrum of demonstrable biological activities. The ease of synthesis and the potential for extensive structural modification make this scaffold an invaluable tool for generating novel therapeutic candidates. The compelling data across antimicrobial, anticancer, anti-inflammatory, and antiviral research underscores the significant potential held within this chemical family.

Future research should focus on optimizing the existing lead compounds to enhance their potency and selectivity while minimizing toxicity. Further exploration into their mechanisms of action, particularly through advanced computational modeling and in vivo studies, will be critical for translating these promising laboratory findings into clinically effective therapeutics. The continued investigation of this compound derivatives is a compelling avenue in the ongoing quest for next-generation drugs to combat a wide range of human diseases.

References

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.

- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophene-Based Compounds. Encyclopedia MDPI.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Thiophene derivatives as antiviral agents for flavivirus infection.

- Exploring the Anticancer Potential of 3-Acetyl-2,5-dichlorothiophene Deriv

- Thiophene derivatives as antiviral agents for flavivirus infection.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

- Navigating the Bioactive Landscape of 2-(Chloromethyl)

- Antifungal activity of the synthesized thiophene derivatives.

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted p

- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PMC.

- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC.

- Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells.

- A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed.

- Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. PubMed.

- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.

- This compound (C6H5ClOS). PubChem.

- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- Structure-activity Rel

- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.

- Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. PubMed.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Evaluation of Haloacetyl, α-Bromoacryloyl and Nitrooxyacetyl Benzo[b]furan and Benzo[b]thiophene Derivatives as Potent Antiproliferative Agents Against Leukemia L1210 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 15. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 16. mdpi.com [mdpi.com]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of novel thiophene derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Chloroacetyl)thiophene: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Chloroacetyl)thiophene, with CAS Number 29683-77-0, is a pivotal heterocyclic compound in the landscape of organic synthesis and pharmaceutical development.[1][2][3] Structurally, it is a thiophene ring acylated at the 2-position with a chloroacetyl group. This configuration imparts a dual reactivity: the aromatic thiophene core can undergo further substitution, while the reactive α-chloro ketone functional group serves as a potent electrophile for nucleophilic substitution reactions. These characteristics make it an invaluable building block for introducing the thienyl moiety into more complex molecular architectures, a common motif in many biologically active agents.[4] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and critical applications, particularly within the pharmaceutical industry.

Commercial Availability and Pricing

This compound is readily available from numerous chemical suppliers for research and development purposes.[1][2][5] Purity levels typically exceed 85-97%, with higher purity grades available.[2][6] The compound is generally a solid, ranging in color from off-white to pale beige, with a melting point around 45°C.[2][3] For storage, suppliers recommend keeping it in a freezer at -20°C under an inert atmosphere to maintain its stability.[2][3]

Pricing can vary significantly based on the supplier, purity, and quantity. The following table provides a comparative overview of representative commercial suppliers.

| Supplier Name | CAS Number | Purity | Representative Pricing (USD) |

| Dideu Industries Group Limited | 29683-77-0 | 99.00% | $1.10 / g |

| Medical Isotopes, Inc. | 29683-77-0 | >85% | $640 / 2.5g |

| AK Scientific | 29683-77-0 | --- | $415 / 250mg |

| Biosynth Carbosynth | 29683-77-0 | --- | $462.50 / 5g |

| Matrix Scientific | 29683-77-0 | 97% | $495 / 1g |

Note: Prices are based on data from late 2021 and are subject to change. This table is for illustrative purposes and not a real-time price list.[6]

Synthesis and Purification

The most prevalent and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride.[7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum trichloride (AlCl₃).[7]

Mechanism and Rationale

The role of the Lewis acid (AlCl₃) is paramount. It coordinates with the chloroacetyl chloride, forming a highly reactive acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich thiophene ring, leading to the formation of the acylated product. The reaction temperature must be carefully controlled, typically at low temperatures (0-25°C), to prevent side reactions and decomposition.[7]

Detailed Synthesis Protocol

The following protocol is a representative procedure adapted from established methods.[7]

-

Reaction Setup : In a reaction vessel equipped with a stirrer and cooling bath, add thiophene (1 equivalent), chloroacetyl chloride (1.1-1.2 equivalents), and a suitable solvent like dichloromethane.[7]

-

Cooling : Cool the mixture to 0°C with constant stirring.[7]

-

Catalyst Addition : Slowly add anhydrous aluminum trichloride (2.5-3 equivalents) in portions, ensuring the temperature does not rise above 10°C. The controlled addition is critical to manage the exothermic nature of the reaction.[7]

-

Reaction Progression : After the addition is complete, allow the reaction to slowly warm to room temperature (25°C) and stir for approximately 2-3 hours.[7] Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

-

Quenching : Slowly pour the reaction mixture into a cold (below 0°C) aqueous solution of hydrochloric acid to decompose the aluminum chloride complex and quench the reaction.[7]

-

Extraction and Workup : Separate the organic layer. Wash the organic phase sequentially with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[7]

-

Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]

Caption: Workflow for the Friedel-Crafts synthesis of this compound.

Purification Techniques

Crude this compound often contains unreacted starting materials and side products. The primary methods for purification are vacuum distillation and column chromatography.

-

Vacuum Distillation : This is the preferred method for large-scale purification. Distilling under reduced pressure lowers the boiling point, preventing thermal degradation of the product.[8]

-

Column Chromatography : For laboratory-scale purifications requiring very high purity, column chromatography using silica gel is effective. A common eluent system is a mixture of hexane and ethyl acetate.[8][9]

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[10][11] Its thiophene core is a key structural component in numerous therapeutic agents, contributing to activities such as antimicrobial, anti-inflammatory, and anti-cancer effects.[12]

Precursor to Pharmaceutical Ingredients

A significant application is in the synthesis of 2-thiopheneacetic acid. This is achieved through a Favorskii rearrangement of this compound under alkaline conditions.[7] 2-Thiopheneacetic acid is a crucial intermediate for several cephalosporin antibiotics, including cefoxitin and cephalothin, as well as cardiovascular and anti-inflammatory drugs.[7]

Furthermore, the related compound 2-(chloromethyl)thiophene, which can be synthesized from thiophene, is a fundamental starting material for the thienopyridine class of antiplatelet drugs, such as Clopidogrel and Ticlopidine.[4] These drugs are vital in managing cardiovascular diseases by inhibiting platelet aggregation.[4]

Caption: Synthetic utility of this compound in drug development.

Safety, Handling, and Storage

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

Hazard Identification

-

Toxicity : It is harmful if swallowed, in contact with skin, or if inhaled.[6][13]

-

Irritation : It causes skin irritation and serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

Corrosivity : Some related compounds, like chloroacetyl chloride, can cause severe skin burns and eye damage.

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[13]

-

Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.

Storage

-

Store in a tightly sealed container in a dry, dark place.[14]

-

The recommended storage temperature is -20°C in a freezer, often under an inert atmosphere, to ensure long-term stability.[2][3]

Conclusion